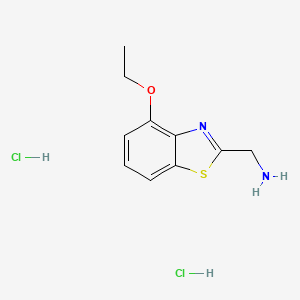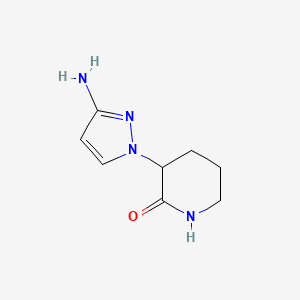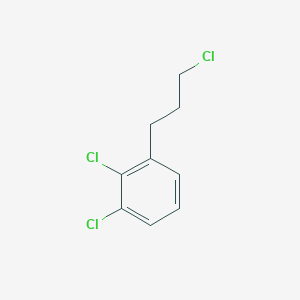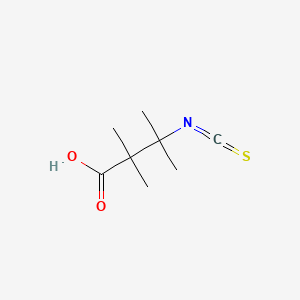
3-Isothiocyanato-2,2,3-trimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanato-2,2,3-trimethylbutanoic acid is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse applications in organic synthesis, medicinal chemistry, and biochemistry. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a trimethylbutanoic acid backbone, making it a valuable building block in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Amine Catalyzed Sulfurization of Isocyanides
Reaction: Isocyanides are converted to isothiocyanates using elemental sulfur and catalytic amounts of amine bases, such as DBU (down to 2 mol%).
Conditions: Moderate heating (40°C) and benign solvents like Cyrene™ or γ-butyrolactone (GBL).
Yield: Moderate to high yields (34–95%) depending on the substrate.
-
Replacement Reaction with Phenyl Isothiocyanate
Reaction: Phenyl isothiocyanate reacts with corresponding amines (linked to tertiary or secondary carbon) in dimethylbenzene solvent.
Conditions: Carried out under nitrogen protection and mild conditions.
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, despite their high toxicity. more sustainable methods are being developed, such as the amine-catalyzed sulfurization of isocyanides, which offer lower toxicity and higher safety .
Análisis De Reacciones Químicas
Types of Reactions
-
Michael Addition
Reaction: 3-Isothiocyanato-2,2,3-trimethylbutanoic acid can undergo Michael addition with various nucleophiles.
Conditions: Typically involves mild conditions and the use of chiral catalysts for enantioselective synthesis.
-
Cycloaddition Reactions
Reaction: Participates in [3+2] cycloaddition reactions to form spirocyclic compounds.
Conditions: Can be catalyzed by organocatalysts or Lewis acids.
Common Reagents and Conditions
Reagents: Elemental sulfur, amine bases (e.g., DBU), phenyl isothiocyanate, various nucleophiles.
Conditions: Mild heating, nitrogen protection, use of benign solvents.
Major Products
Spirocyclic Compounds: Formed through cycloaddition reactions.
Enantioenriched Products: Achieved through asymmetric Michael addition reactions.
Aplicaciones Científicas De Investigación
3-Isothiocyanato-2,2,3-trimethylbutanoic acid has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Participates in the formation of spirocyclic compounds, which are valuable in medicinal chemistry .
-
Biology
-
Medicine
-
Industry
Mecanismo De Acción
The mechanism of action of 3-Isothiocyanato-2,2,3-trimethylbutanoic acid involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with various nucleophiles to form thiourea derivatives. These reactions are often catalyzed by chiral catalysts to achieve enantioselectivity .
Comparación Con Compuestos Similares
Similar Compounds
-
Phenyl Isothiocyanate
- Similar in structure but with a phenyl group instead of a trimethylbutanoic acid backbone.
- Used in similar reactions but may have different reactivity and selectivity .
-
3-Isothiocyanato Thiobutyrolactone
- Contains a thiobutyrolactone moiety.
- Used in the construction of bispiro compounds through Michael/cyclization reactions .
Uniqueness
3-Isothiocyanato-2,2,3-trimethylbutanoic acid is unique due to its trimethylbutanoic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C8H13NO2S |
|---|---|
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
3-isothiocyanato-2,2,3-trimethylbutanoic acid |
InChI |
InChI=1S/C8H13NO2S/c1-7(2,6(10)11)8(3,4)9-5-12/h1-4H3,(H,10,11) |
Clave InChI |
VILZPRCZPKZOGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)C(C)(C)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


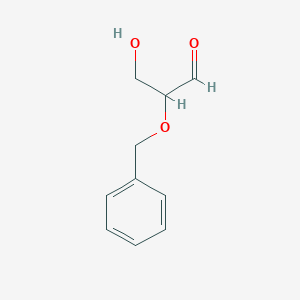
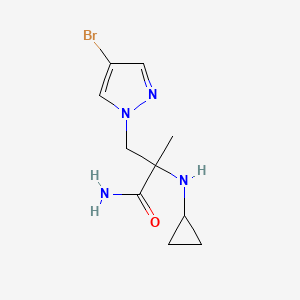
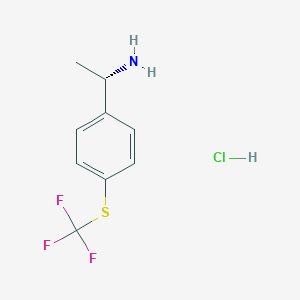
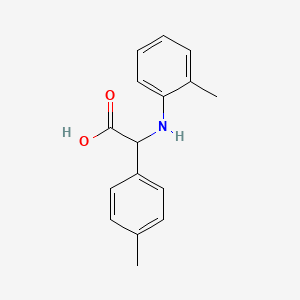
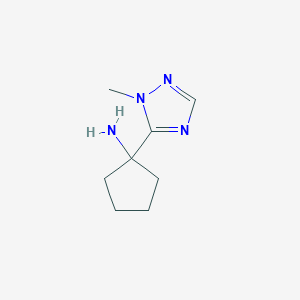
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
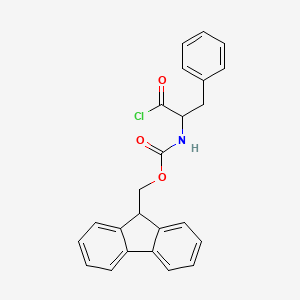
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
